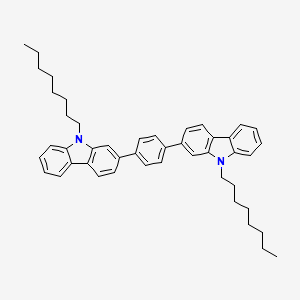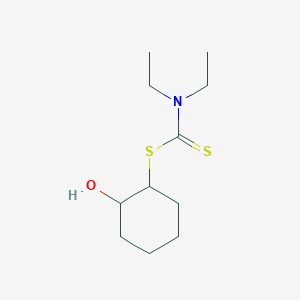
2-Hydroxycyclohexyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclohexyl diethylcarbamodithioate: is an organosulfur compound with the molecular formula C11H21NOS2 . It is known for its unique chemical structure, which includes a cyclohexyl ring substituted with a hydroxy group and a diethylcarbamodithioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexyl diethylcarbamodithioate typically involves the reaction of cyclohexanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclohexanol} + \text{Diethylcarbamodithioic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxycyclohexyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates
Aplicaciones Científicas De Investigación
Chemistry: 2-Hydroxycyclohexyl diethylcarbamodithioate is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an antioxidant and its ability to interact with biological macromolecules. It is also studied for its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate enzyme activity and its potential as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclohexyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Sodium diethyldithiocarbamate: Similar in structure but lacks the hydroxycyclohexyl moiety.
Diethylcarbamodithioic acid: The parent compound without the cyclohexyl ring.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with a similar cyclohexyl structure but different functional groups.
Uniqueness: 2-Hydroxycyclohexyl diethylcarbamodithioate is unique due to its combination of a hydroxycyclohexyl ring and a diethylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
922164-90-7 |
|---|---|
Fórmula molecular |
C11H21NOS2 |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
(2-hydroxycyclohexyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H21NOS2/c1-3-12(4-2)11(14)15-10-8-6-5-7-9(10)13/h9-10,13H,3-8H2,1-2H3 |
Clave InChI |
PPRJKUWRIIWNLO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


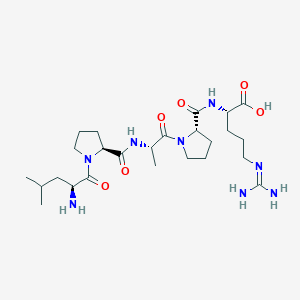
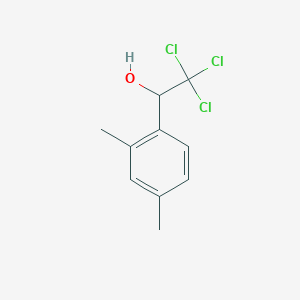
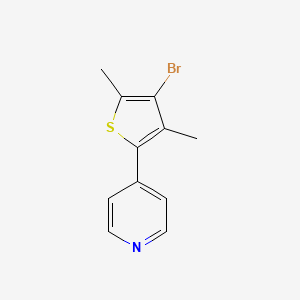
![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
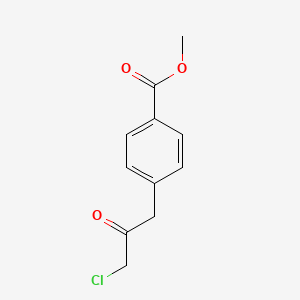
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)

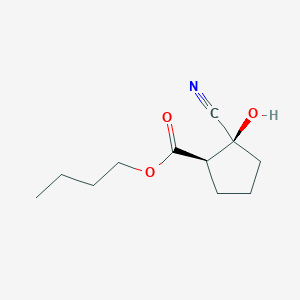
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
